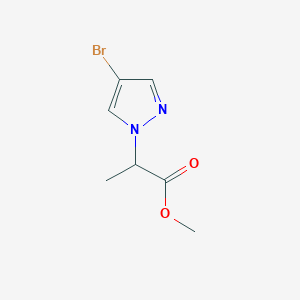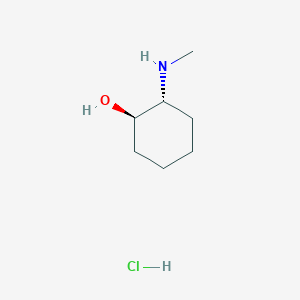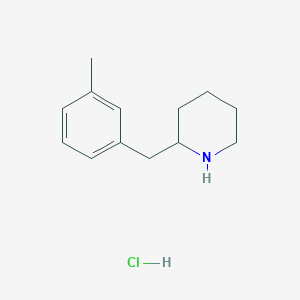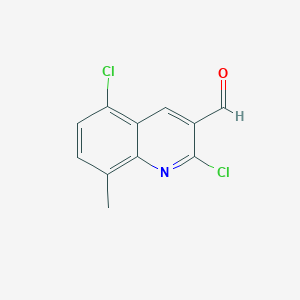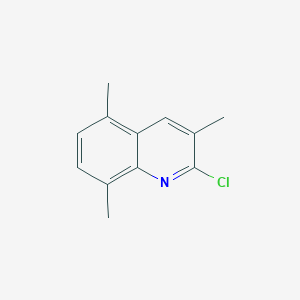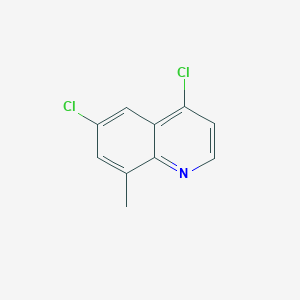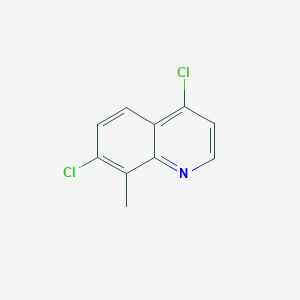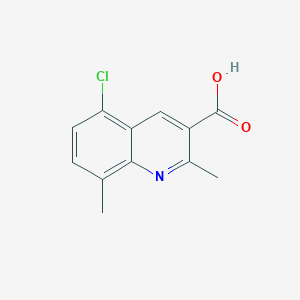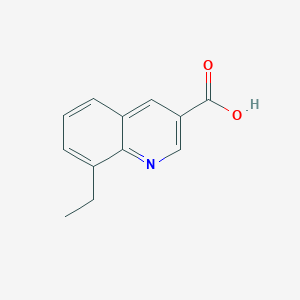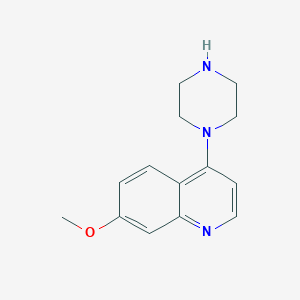![molecular formula C16H23NO B1369096 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde CAS No. 894213-72-0](/img/structure/B1369096.png)
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde is an organic compound belonging to the class of aldehydes It is characterized by the presence of a benzaldehyde core substituted with dimethyl groups and a piperidinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidinylmethyl Intermediate: The synthesis begins with the preparation of the piperidinylmethyl intermediate. This is achieved by reacting 3-methylpiperidine with a suitable alkylating agent under controlled conditions.
Aldehyde Formation: The piperidinylmethyl intermediate is then subjected to a formylation reaction to introduce the aldehyde group. This can be done using reagents such as formic acid or formyl chloride.
Substitution Reactions: The final step involves the introduction of the dimethyl groups at the 2 and 5 positions of the benzaldehyde ring. This can be achieved through Friedel-Crafts alkylation using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
化学反应分析
Types of Reactions
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts alkylation using methyl iodide and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
科学研究应用
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
作用机制
The mechanism of action of 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The piperidinylmethyl group may enhance the compound’s binding affinity to certain receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
2,5-Dimethylbenzaldehyde: Lacks the piperidinylmethyl group, resulting in different chemical and biological properties.
3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde: Lacks the dimethyl substitutions on the benzaldehyde ring.
Uniqueness
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde is unique due to the presence of both dimethyl groups and the piperidinylmethyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
2,5-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-5-4-6-17(9-12)10-15-7-13(2)8-16(11-18)14(15)3/h7-8,11-12H,4-6,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZKCGFGBVMXQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC(=C2)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589505 |
Source


|
| Record name | 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894213-72-0 |
Source


|
| Record name | 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
